Butyrophenone

Enzymology Xenobiotic Metabolism Cardiac Pharmacology

Butyrophenone (1-phenylbutan-1-one) is the unsubstituted C4 alkyl phenyl ketone that defines the butyrophenone pharmacophore. Procure this ≥99% (GC) reference material to secure chromatographic method continuity: its retention time falls distinctly between propiophenone (C3) and valerophenone (C5), preventing system suitability failures during method transfer. As the core scaffold for dopamine D2 antagonist SAR studies, it provides the essential baseline comparator for haloperidol-analog programs. Substitution by shorter-chain ketones invalidates enzyme inhibition rank orders and synthetic patent routes—confirm your chain length before ordering.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 495-40-9
Cat. No. B1668137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrophenone
CAS495-40-9
SynonymsButyrophenone;  NSC 8463;  NSC-8463;  NSC8463
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
InChIKeyFFSAXUULYPJSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butyrophenone (CAS 495-40-9) Procurement Guide: Sourcing the Parent Ketone for Dopamine Antagonist Pharmacophores


Butyrophenone (1-phenylbutan-1-one) is the unsubstituted parent aromatic ketone that defines the butyrophenone chemical class [1]. While the compound itself serves primarily as a synthetic intermediate and analytical standard, its core structure—a phenyl ring linked to a butyl chain via a ketone bridge—forms the pharmacophore backbone of clinically essential antipsychotic agents such as haloperidol, droperidol, and spiperone . Commercially, high-purity butyrophenone is available at ≥98–99% assay (GC) for use in method development, internal standardization, and as a reference material .

Why Butyrophenone Cannot Be Replaced by Propiophenone or Acetophenone in Critical Applications


Within the homologous series of alkyl phenyl ketones, seemingly minor changes in alkyl chain length produce substantial shifts in both physicochemical properties and biological interactions that preclude simple substitution [1]. A one-carbon reduction from butyrophenone (C4 chain) to propiophenone (C3 chain) alters the boiling point by 11 °C and shifts enzyme inhibition potency in a defined rank order [2]. Substituting butyrophenone with acetophenone (C2 chain) or benzophenone (diaryl) would fundamentally alter chromatographic retention behavior, rendering established analytical methods invalid [3]. The quantitative evidence below establishes exactly where these differences become decisive for scientific and industrial selection.

Quantitative Differentiation Evidence: Butyrophenone vs. Alkyl Phenyl Ketone Comparators


Carbonyl Reductase Inhibitory Potency: Rank-Order Differentiation from Propiophenone and Acetophenone

In a direct head-to-head comparison using pig heart cytosol carbonyl reductase activity (reduction of 4-benzoylpyridine), butyrophenone demonstrated intermediate inhibitory potency among alkyl phenyl ketones, with a rank order of hexanophenone > valerophenone > heptanophenone > butyrophenone > propiophenone [1]. Acetophenone and nonanophenone exhibited much lower inhibitory potencies, establishing that chain length critically modulates enzyme interaction [2].

Enzymology Xenobiotic Metabolism Cardiac Pharmacology

Boiling Point Elevation vs. Propiophenone: A 11 °C Differential with Purification and Formulation Consequences

Butyrophenone exhibits a boiling point of 228–230 °C at 760 mmHg, which is 10–12 °C higher than propiophenone (218 °C) [1][2]. This difference arises from the additional methylene group in the alkyl chain and directly impacts distillation separation protocols, vapor pressure calculations, and formulation volatility [3].

Physical Chemistry Thermodynamics Process Engineering

Analytical Purity Specifications: ≥99.0% (GC) for Validated Method Development

Commercial butyrophenone as an analytical standard is certified to ≥99.0% (GC) purity with a refractive index specification of n20/D 1.519–1.521 . This level of characterization is not universally available for all alkyl phenyl ketones; propiophenone analytical standards are typically offered at similar purity but with different physical constants (n20/D ~1.526, mp 18.6 °C) that preclude interchangeability in validated methods [1].

Analytical Chemistry Chromatography Quality Control

Dopamine Receptor Pharmacology: Butyrophenone as the Parent Scaffold for D2 Antagonists

Butyrophenone itself is a dopamine receptor (DA Receptor) antagonist and can be used in mental disorder research . The unsubstituted core structure serves as the minimal pharmacophore from which clinically used butyrophenone antipsychotics (e.g., haloperidol) are derived through 4-fluorophenyl and piperidine substitutions [1]. In contrast, propiophenone and acetophenone lack this established pharmacological profile and are not used as dopamine antagonist scaffolds .

Neuropharmacology Medicinal Chemistry Drug Discovery

Safety and Regulatory Profile: Cramer Class I Classification with Acetophenone Read-Across

According to the RIFM safety assessment, butyrophenone is assigned Cramer Class I (low toxicity potential) with a Log Kow of 2.66 and water solubility of 332.9 mg/L [1]. Acetophenone (CAS 98-86-2) was used as the read-across analog for genotoxicity, repeated dose toxicity, and reproductive toxicity endpoints [2]. This regulatory positioning—using a shorter-chain ketone as a surrogate—implicitly acknowledges that butyrophenone is the longer-chain congener with distinct physicochemical properties that nonetheless shares a favorable safety classification [3].

Toxicology Regulatory Science Fragrance Safety

Evidence-Based Application Scenarios for Butyrophenone Procurement


Enzymology Research: Carbonyl Reductase Inhibition Benchmarking

Butyrophenone is the appropriate choice when researchers require an alkyl phenyl ketone with intermediate inhibitory potency against carbonyl reductase. The established rank order—where butyrophenone sits between valerophenone and propiophenone—provides a defined reference point for structure-activity relationship (SAR) studies. Procuring butyrophenone rather than propiophenone or acetophenone ensures consistency with published enzyme inhibition data and enables valid comparison across studies [1].

Analytical Method Development: Internal Standard and System Suitability

Butyrophenone is procured as a ≥99.0% (GC) analytical standard for use as an internal standard in chromatographic methods, particularly in reversed-phase HPLC where its retention time falls between propiophenone and valerophenone. Its distinct boiling point (228–230 °C) and refractive index (n20/D 1.519–1.521) provide orthogonal confirmation of identity. Laboratories conducting method transfer or validation require the specific certified reference material; propiophenone substitution would alter retention times and invalidate system suitability criteria .

Medicinal Chemistry: Dopamine D2 Antagonist Pharmacophore Studies

In medicinal chemistry programs aimed at developing novel antipsychotic agents, butyrophenone serves as the unsubstituted parent scaffold. Researchers studying the minimal structural requirements for dopamine D2 receptor antagonism use butyrophenone as the baseline comparator against which substituted derivatives (e.g., haloperidol analogs) are evaluated. The compound's annotated dopamine receptor antagonist activity, while weak relative to clinical derivatives, defines the core pharmacophore and is not replicated by propiophenone or acetophenone .

Synthetic Chemistry: Intermediate for Herbicide and Pharmaceutical Synthesis

Butyrophenone is a key starting material for the synthesis of 4-hydroxy-2‘-nitrobutyrophenone, an intermediate in the preparation of crop-selective herbicidal agents. Substituting propiophenone in this synthetic route would yield a propyl rather than butyl chain, producing a different compound with distinct agrochemical properties and patent coverage. Procurement of the correct butyrophenone starting material is essential for following established patent procedures and achieving the desired herbicidal activity [2].

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